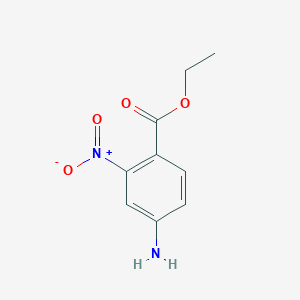

Ethyl 4-amino-2-nitrobenzoate

概要

説明

Ethyl 4-amino-2-nitrobenzoate is a laboratory chemical . It is also known as Ethyl p-nitrobenzoate .

Synthesis Analysis

The synthesis of Ethyl 4-amino-2-nitrobenzoate can be achieved through a process involving the reduction and esterification of p-nitrobenzoic acid . A detailed procedure involves the use of ethyl 4-nitrobenzoate, ethanol, ammonium chloride, and indium powder . The mixture is heated at reflux for 2.5 hours . The reaction mixture is then cooled, diluted with water, and filtered under vacuum .Molecular Structure Analysis

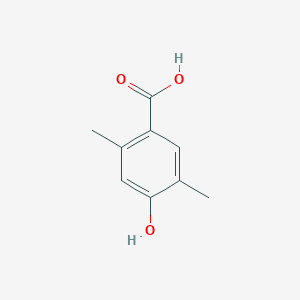

The molecular structure of Ethyl 4-amino-2-nitrobenzoate can be represented by the linear formula C9H10N2O4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 4-amino-2-nitrobenzoate include the reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate . This reaction is facilitated by the presence of indium powder and ammonium chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-amino-2-nitrobenzoate include a boiling point of 397.6±22.0°C at 760 mmHg . Under normal conditions, its solubility in water is approximately 0.3 g/L at 25°C .科学的研究の応用

Synthesis and Nonlinear Optical Properties

Ethyl 4-amino-2-nitrobenzoate has been used in the synthesis of chromophores like trans-4-(N-(ethyl 4"-nitrobenzoate)-N-ethyl amino)-4'-(dimethyl amino) stilbene (DMANHAS). These compounds exhibit unique optical properties, including non-linear absorption and fluorescence characteristics under specific conditions. For example, compounds like DMAHAS and DEAHAS demonstrated effective two-photon absorption and strong two-photon-induced blue fluorescence when pumped with laser irradiation. However, DEANHAS and DMANHAS showed no fluorescence under similar conditions (Yan, 2003).

Intermediate in Pharmaceutical Synthesis

Ethyl 4-amino-2-nitrobenzoate is used as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been used in the production of benzocaine, an anesthetic widely used in the pharmaceutical industry. The synthesis involves a continuous flow system, optimizing reaction time and sequences to enhance productivity and efficiency (França et al., 2020).

Use in Dye Synthesis

This compound also finds applications in dye synthesis. For example, it has been involved in creating a range of phenylazopyrimidone dyes. These dyes are characterized by varying UV–vis, FT-IR, and 1H NMR spectroscopic techniques. Their absorption ability is influenced by pH and solvent, as well as the presence of electron-withdrawing and electron-donating groups (Karcı & Demirçalı, 2006).

Anti-Gastric Cancer Activity

A heterocyclic compound using ethyl 4-amino-2-nitrobenzoate as a starting material has been synthesized and evaluated for anti-cancer activity against human gastric cancer cell lines. This showcases the potential of ethyl 4-amino-2-nitrobenzoate derivatives in medicinal chemistry and cancer research (Liu et al., 2019).

Catalysis and Chemical Reactions

Additionally, ethyl 4-amino-2-nitrobenzoate is involved in various chemical reactions and catalysis processes. For instance, its esterification and other reactions have been studied using different catalysts, providing insights into reaction mechanisms and improving yields in chemical synthesis (Hong-ze, 2013).

Safety And Hazards

Ethyl 4-amino-2-nitrobenzoate should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of skin contact, wash with plenty of soap and water . If skin irritation or rash occurs, seek medical advice .

特性

IUPAC Name |

ethyl 4-amino-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMQIQZTFBDFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628574 | |

| Record name | Ethyl 4-amino-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-2-nitrobenzoate | |

CAS RN |

84228-46-6 | |

| Record name | Ethyl 4-amino-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1604034.png)